molecular formula C19H21N3O3S B12187504 1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12187504
M. Wt: 371.5 g/mol
InChI Key: CXJIVRRZVWZPIO-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl and benzyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

1-benzyl-N-[2-(methanesulfonamido)ethyl]indole-3-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-26(24,25)21-12-11-20-19(23)17-14-22(13-15-7-3-2-4-8-15)18-10-6-5-9-16(17)18/h2-10,14,21H,11-13H2,1H3,(H,20,23)

InChI Key

CXJIVRRZVWZPIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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